(2-Fluorophenyl)methyl chloroformate
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Overview
Description
(2-Fluorophenyl)methyl chloroformate is an organic compound with the molecular formula C8H6ClFO2 and a molecular weight of 188.58 g/mol . It is a derivative of chloroformic acid and contains a fluorine atom attached to the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Fluorophenyl)methyl chloroformate can be synthesized through the reaction of (2-fluorophenyl)methanol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to control the exothermic nature of the reaction and to prevent the decomposition of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)methyl chloroformate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroformate group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (2-fluorophenyl)methanol and carbon dioxide.
Reduction: The compound can be reduced to (2-fluorophenyl)methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous solutions under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Corresponding (2-fluorophenyl)methyl derivatives of the nucleophiles used.
Hydrolysis: (2-Fluorophenyl)methanol and carbon dioxide.
Reduction: (2-Fluorophenyl)methanol.
Scientific Research Applications
(2-Fluorophenyl)methyl chloroformate has several applications in scientific research, including:
Biology: Employed in the modification of biomolecules for studying their structure and function.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (2-fluorophenyl)methyl chloroformate involves the reactivity of the chloroformate group. The compound acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)methyl chloroformate: Similar structure but with a chlorine atom instead of fluorine.
(2-Bromophenyl)methyl chloroformate: Contains a bromine atom instead of fluorine.
(2-Iodophenyl)methyl chloroformate: Contains an iodine atom instead of fluorine.
Uniqueness
(2-Fluorophenyl)methyl chloroformate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability.
Properties
IUPAC Name |
(2-fluorophenyl)methyl carbonochloridate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-8(11)12-5-6-3-1-2-4-7(6)10/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXKEDVRAWFRHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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